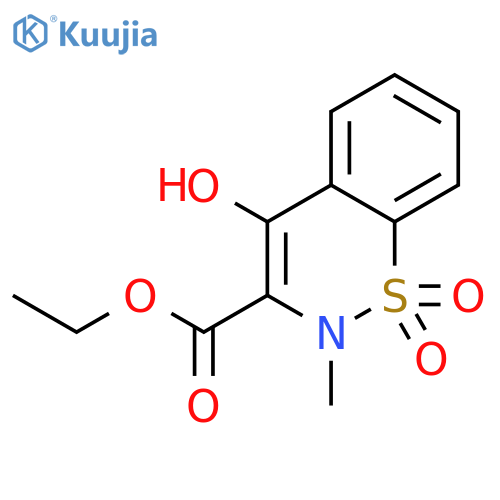

Cas no 24683-26-9 (Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide)

24683-26-9 structure

商品名:Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

CAS番号:24683-26-9

MF:C12H13NO5S

メガワット:283.300322294235

MDL:MFCD00190168

CID:52560

PubChem ID:329750343

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 化学的及び物理的性質

名前と識別子

-

- Meloxicam Related Compound A

- 4-Hydroxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylic Acid Ethylester-1,1-Dioxide

- 2-Methyl-4-hydroxy-2h-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide

- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate

- Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Ethyl 4-Hydroxy-2-Methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (PiroxicaM IMpurity K)

- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity K)

- 2h-1,2-benzothiazine-3-carboxylicacid,4-hydroxy-2-methyl-,ethylester,1,1-d

- 2-METHYL-4-HYDROXY-2H-1,2-BENZOTHIAZINE-1,1-DIOXIDE-3-CARBOXYLIC ACID ETHYL ESTER

- 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate of ethyl-1

- 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide ethyl ester

- ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazin-3-carboxylate 1,1-dioxide

- NS00050516

- QWTNANUGXZEPFQ-UHFFFAOYSA-N

- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester1,1-dioxide

- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester 1,1-Dioxide

- ethyl 4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylate

- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, 97%

- SCHEMBL2345581

- 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[e][1,2]thiazine-3-carboxylic acid ethyl ester

- ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

- EC 246-403-7

- Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3 -carboxylic acid ethyl ester 1,1-dioxide

- NCGC00253615-01

- AKOS015889481

- EINECS 246-403-7

- EAD64Z1YS1

- 3-carbethoxy-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide

- CS-W012255

- Meloxicam impurity A, European Pharmacopoeia (EP) Reference Standard

- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide

- Meloxicam impurity A

- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide(Piroxicam Impurity K)

- AC-19607

- 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethyl ester, 1,1-dioxide

- DTXSID30179415

- KS-5263

- 24683-26-9

- FT-0638446

- FT-0642776

- BDBM50309938

- UNII-EAD64Z1YS1

- W-107287

- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide

- SY300163

- D87876

- Q27277072

- MELOXICAM IMPURITY A [EP IMPURITY]

- PIROXICAM IMPURITY K [EP IMPURITY]

- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylicacidethylester1,1-dioxide

- Ethyl4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate1,1-dioxide

- MFCD00190168

- CHEMBL598364

- DB-041190

- Ethyl 2-methyl-4-hydroxy-2H-1,2-benzothiazole-3-carboxylater 1,1-dioxide

- 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethylester, 1,1-dioxide

- STL384274

- Ethyl 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide;Meloxicam impurity A;Piroxicam impurity K;2-Methyl-4-hydroxy -2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide

- IH57896

- PIROXICAM IMPURITY K (EP IMPURITY)

- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid, ethyl ester 1,1-dioxide

- ID141777

- DTXCID60101906

- MELOXICAM IMPURITY A (EP IMPURITY)

- 3,4-Dihydro-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide

- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

-

- MDL: MFCD00190168

- インチ: 1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3

- InChIKey: QWTNANUGXZEPFQ-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O

計算された属性

- せいみつぶんしりょう: 283.05100

- どういたいしつりょう: 283.051443

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 505

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 92.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.444

- ゆうかいてん: 140-144 °C (lit.)

- ふってん: 424.1°Cat760mmHg

- フラッシュポイント: 210.3°C

- 屈折率: 1.61

- PSA: 92.29000

- LogP: 2.12910

- ようかいせい: 未確定

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide セキュリティ情報

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 税関データ

- 税関コード:2934991000

- 税関データ:

中国税関コード:

2934991000概要:

2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031468-5g |

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |

24683-26-9 | 98% | 5g |

¥53 | 2024-05-24 | |

| abcr | AB336470-25 g |

2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide |

24683-26-9 | 25g |

€397.50 | 2022-06-02 | ||

| Key Organics Ltd | KS-5263-1MG |

2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide |

24683-26-9 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| TRC | E918980-10g |

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |

24683-26-9 | 10g |

$164.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2500-50MG |

24683-26-9 | 50MG |

¥6906.64 | 2023-01-14 | |||

| Chemenu | CM155688-100g |

ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |

24683-26-9 | 95% | 100g |

$578 | 2022-06-11 | |

| TRC | E918980-50g |

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |

24683-26-9 | 50g |

$634.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QL917-20g |

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |

24683-26-9 | 98% | 20g |

247.0CNY | 2021-07-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E918920-100g |

Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |

24683-26-9 | 98% | 100g |

¥702.00 | 2022-01-10 | |

| Biosynth | IH57896-5 g |

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid, ethyl ester 1,1-dioxide |

24683-26-9 | 5g |

$76.23 | 2023-01-04 |

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

24683-26-9 (Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide) 関連製品

- 35511-15-0(Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

- 118854-48-1(Isopropyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity L))

- 24683-21-4(Piroxicam Impurity H)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24683-26-9)Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

清らかである:99%

はかる:100g

価格 ($):398.0